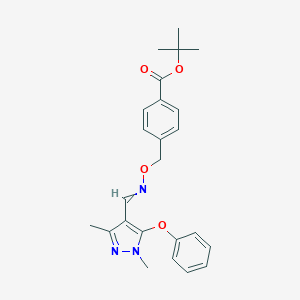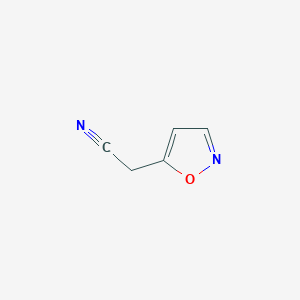
3,5-Dinitro-4-hydroxypyridine
Descripción general
Descripción
3,5-Dinitro-4-hydroxypyridine is a chemical compound that is a derivative of pyridine, a basic heterocyclic organic compound. It contains nitro groups at the 3 and 5 positions and a hydroxy group at the 4 position on the pyridine ring. This structure allows for the possibility of tautomerism and the formation of hydrogen bonds, which can significantly influence its chemical behavior and interactions with other molecules .
Synthesis Analysis
The synthesis of nitro-substituted hydroxypyridines, such as 3,5-dinitro-4-hydroxypyridine, can involve multiple steps including substitution, oxidation, and nitration reactions. For example, a related compound, 3-methoxy-5,6-diamino-2-nitropyridine, was synthesized from 3,5-dichloropyridine through a series of these reactions . Although the exact synthesis of 3,5-dinitro-4-hydroxypyridine is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of 3,5-dinitro-4-hydroxypyridine can be analyzed using spectroscopic methods and quantum chemical calculations. These techniques reveal that the molecule can exist in different tautomeric forms due to the presence of the hydroxy group, which can participate in intramolecular hydrogen bonding. X-ray crystallography can be used to determine the crystal and molecular structure, providing insights into the conformation and stabilization of the molecule through weak interactions such as hydrogen bonds and π-π stacking .
Chemical Reactions Analysis
The reactivity of 3,5-dinitro-4-hydroxypyridine can be influenced by its functional groups and the ability to form complexes with metals. For instance, the interaction of 3,5-dinitrosubstituted hydroxypyridines with gold(I) phosphine complexes has been studied, showing the formation of different products depending on the position of the hydroxy group. The ortho isomer forms an N-aurated dimer, while the para isomer yields a salt composition with gold(I) phosphine . These reactions highlight the potential of 3,5-dinitro-4-hydroxypyridine to engage in complex chemical reactions leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dinitro-4-hydroxypyridine are characterized by its strong electron-withdrawing nitro groups and the electron-donating hydroxy group. These groups affect the molecule's acidity, solubility, and reactivity. The compound's ability to form hydrogen bonds can lead to the formation of various supramolecular structures and complexes with metals, as seen in the solvent-dependent coordination polymers formed with cobalt complexes . The vibrational characteristics of the molecule can be studied using IR and Raman spectroscopy, providing further information on the intramolecular and intermolecular interactions .
Aplicaciones Científicas De Investigación
Interaction and Tautomerism Studies
3,5-Dinitro-4-hydroxypyridine has been studied for its interaction with other chemical entities and tautomerism. Research on its interaction with [O(AuPPh3)3][BF4] and spectroscopic analysis reveals insights into its tautomeric forms, contributing to the understanding of its structural properties (Kuz'mina et al., 1999).
Coordination Polymer Development
This compound plays a significant role in the development of coordination polymers. For instance, studies have shown that it acts as a bridging ligand in copper(II) complexes, forming double-chain structures with potential implications for material science and chemistry (Yan et al., 2008).
Synthesis and Transformation of Nitropyridines
The synthesis and transformation processes of nitropyridines, including 3,5-dinitro-4-hydroxypyridine, have been extensively studied. Research has explored its transformation into other compounds, enhancing our understanding of nitropyridine chemistry and its applications in creating new materials (Hollins et al., 1996).
Crystal Structure Analysis
The crystal structure of 3,5-dinitro-4-hydroxypyridine has been analyzed, offering insights into its molecular configuration and potential applications in crystallography and material sciences (Zhang et al., 2006).
Pharmaceutical and Antibacterial Applications
Although explicitly excluding drug use and dosage information, it's worth noting that derivatives of 3,5-dinitro-4-hydroxypyridine, such as 3-hydroxypyridine-4-one, have shown potential in inhibiting bacterial strains. This could have implications for pharmaceutical research and the development of new antibacterial agents (Sabet et al., 2012).
Interaction with Aromatic and Heterocyclic Carboxylic Acids
Research has also delved into the formation of organic salt complexes of 3,5-dinitro-4-hydroxypyridine with various carboxylic acids. This has implications for understanding molecular interactions and the development of new chemical compounds (Lynch et al., 1999).
Propiedades
IUPAC Name |
3,5-dinitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O5/c9-5-3(7(10)11)1-6-2-4(5)8(12)13/h1-2H,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHTYORYOUQZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908877 | |
| Record name | 3,5-Dinitropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitro-4-hydroxypyridine | |
CAS RN |
10425-71-5 | |
| Record name | 3,5-Dinitro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10425-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dinitropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)






![[Dibromo(ethyl)-lambda4-selanyl]ethane](/img/structure/B127919.png)
